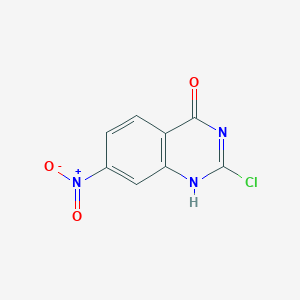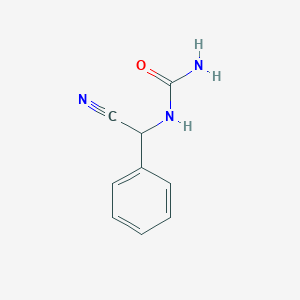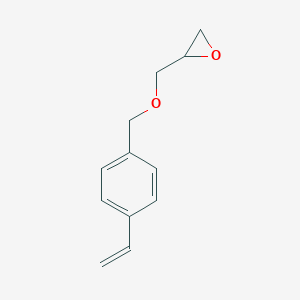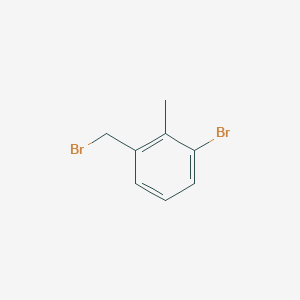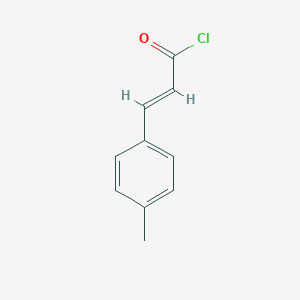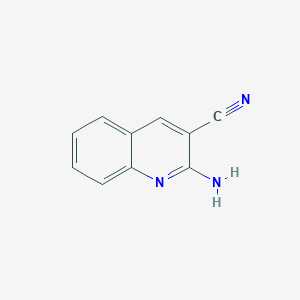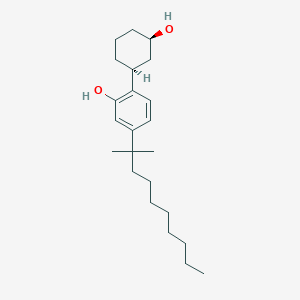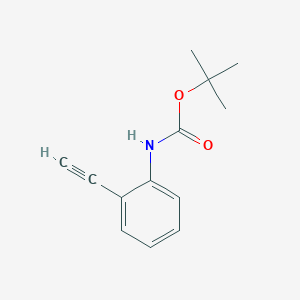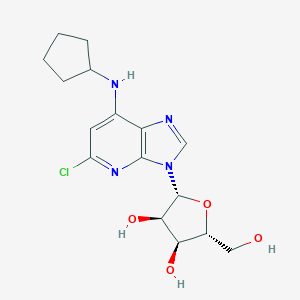
1-Deaza-2-chloro-N(6)-cyclopentyladenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Deaza-2-chloro-N(6)-cyclopentyladenosine is a chemical compound that belongs to the class of adenosine receptor agonists. It has been extensively studied for its potential applications in the field of medicine and biochemistry.
Mécanisme D'action
1-Deaza-2-chloro-N(6)-cyclopentyladenosine acts by binding to the adenosine A1 receptor and activating it. This leads to a series of downstream signaling events that ultimately result in the desired physiological effects. The activation of the adenosine A1 receptor can lead to the inhibition of neurotransmitter release, vasodilation, and anti-inflammatory effects.
Effets Biochimiques Et Physiologiques
1-Deaza-2-chloro-N(6)-cyclopentyladenosine has been shown to have a number of biochemical and physiological effects. It has been shown to have a potent vasodilatory effect, which makes it a potential candidate for the treatment of hypertension and other cardiovascular diseases. It has also been shown to have anti-inflammatory effects, which makes it a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-Deaza-2-chloro-N(6)-cyclopentyladenosine in lab experiments include its high selectivity for the adenosine A1 receptor, its potent vasodilatory and anti-inflammatory effects, and its potential applications in the treatment of various diseases. However, there are also some limitations associated with its use, including its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are several potential future directions for research on 1-Deaza-2-chloro-N(6)-cyclopentyladenosine. These include further studies on its mechanism of action, its potential applications in the treatment of various diseases, and the development of more efficient and cost-effective synthesis methods. Additionally, there is a need for more in-depth studies on the safety and toxicity of this compound. Overall, 1-Deaza-2-chloro-N(6)-cyclopentyladenosine has the potential to be a valuable tool for researchers in the fields of medicine and biochemistry.
Méthodes De Synthèse
The synthesis of 1-Deaza-2-chloro-N(6)-cyclopentyladenosine involves the reaction of 2-chloroadenosine and cyclopentylamine in the presence of a deazapurine base catalyst. The reaction is carried out in anhydrous dimethyl sulfoxide (DMSO) at room temperature for several hours. The resulting product is then purified using high-performance liquid chromatography (HPLC) to obtain pure 1-Deaza-2-chloro-N(6)-cyclopentyladenosine.
Applications De Recherche Scientifique
1-Deaza-2-chloro-N(6)-cyclopentyladenosine has been extensively studied for its potential applications in the field of medicine and biochemistry. It has been shown to have a high affinity for the adenosine A1 receptor and can be used as a selective agonist for this receptor. This makes it a potential candidate for the treatment of various diseases such as cardiovascular diseases, neurological disorders, and cancer.
Propriétés
Numéro CAS |
113646-62-1 |
|---|---|
Nom du produit |
1-Deaza-2-chloro-N(6)-cyclopentyladenosine |
Formule moléculaire |
C16H21ClN4O4 |
Poids moléculaire |
368.81 g/mol |
Nom IUPAC |
(2R,3R,4S,5R)-2-[5-chloro-7-(cyclopentylamino)imidazo[4,5-b]pyridin-3-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C16H21ClN4O4/c17-11-5-9(19-8-3-1-2-4-8)12-15(20-11)21(7-18-12)16-14(24)13(23)10(6-22)25-16/h5,7-8,10,13-14,16,22-24H,1-4,6H2,(H,19,20)/t10-,13-,14-,16-/m1/s1 |
Clé InChI |
ZQSTWOIIMKNFPE-DSPGLSBSSA-N |
SMILES isomérique |
C1CCC(C1)NC2=CC(=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)Cl |
SMILES |
C1CCC(C1)NC2=CC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)Cl |
SMILES canonique |
C1CCC(C1)NC2=CC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)Cl |
Autres numéros CAS |
113646-62-1 |
Synonymes |
1-DCCA 1-deaza-2-chloro-N(6)-cyclopentyladenosine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



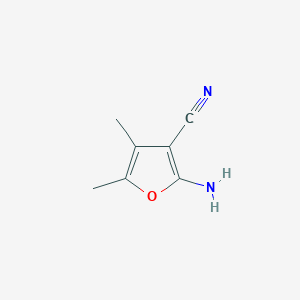
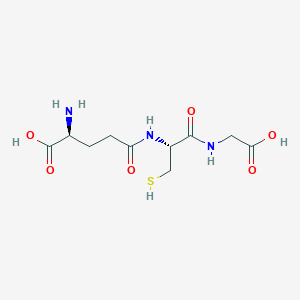
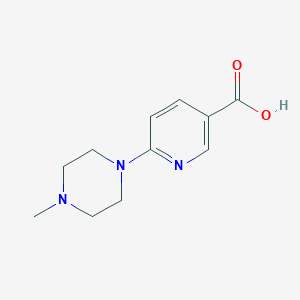
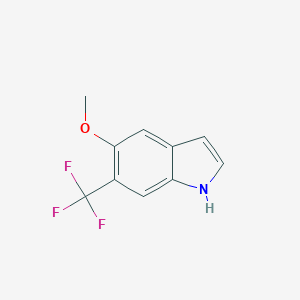
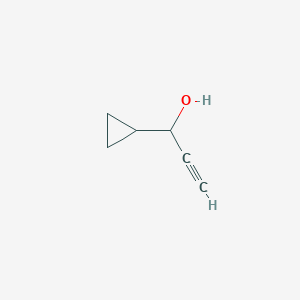
![5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-amine](/img/structure/B177312.png)
